molecular formula C15H18N4S B11968102 4-(benzylideneamino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

4-(benzylideneamino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11968102
M. Wt: 286.4 g/mol
InChI Key: GVAFEYZTHREACJ-LFIBNONCSA-N
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Description

4-(Benzylideneamino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via condensation of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol with benzaldehyde or substituted aldehydes under acidic conditions (e.g., glacial acetic acid or HCl) . The core structure combines a triazole ring with a cyclohexyl substituent at position 5 and a benzylideneamino group at position 2.

Properties

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H18N4S/c20-15-18-17-14(13-9-5-2-6-10-13)19(15)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,18,20)/b16-11+

InChI Key

GVAFEYZTHREACJ-LFIBNONCSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3

solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Formation of Cyclohexanecarboxylic Acid Hydrazide

The synthesis begins with the preparation of cyclohexanecarboxylic acid hydrazide , a critical intermediate. This step involves the reaction of cyclohexanecarboxylic acid methyl ester with hydrazine hydrate in ethanol under reflux conditions.

Reaction conditions :

  • Solvent : Absolute ethanol

  • Catalyst : None required

  • Temperature : Reflux (~78°C)

  • Time : 4–6 hours

  • Yield : ~85%

The product is purified via recrystallization from ethanol and confirmed by Fourier transform infrared (FTIR) spectroscopy, showing characteristic N–H stretches at 3300 cm⁻¹ and C=O stretches at 1662 cm⁻¹.

Synthesis of Potassium Dithiocarbazinate

The hydrazide intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide to form potassium dithiocarbazinate .

Reaction conditions :

  • Solvent : Ethanol

  • Molar ratio : 1:1.5 (hydrazide:CS₂)

  • Temperature : Room temperature

  • Time : 16–24 hours

  • Yield : Quantitative (unpurified)

Key spectroscopic features include a C=S stretch at 617 cm⁻¹ in FTIR and a singlet for the NH group at 7.9 ppm in ¹H NMR.

Cyclization to 4-Amino-5-Cyclohexyl-4H-1,2,4-Triazole-3-Thiol

The potassium dithiocarbazinate undergoes cyclization with hydrazine hydrate to form the triazole-thiol core.

Reaction conditions :

  • Solvent : Water

  • Temperature : Reflux (~100°C)

  • Time : 3–4 hours

  • Yield : 42–58%

Characterization data :

  • Melting point : 198–200°C

  • FTIR : N–C–S stretch (943 cm⁻¹), C–S stretch (696 cm⁻¹)

  • ¹H NMR : δ 14.6 ppm (s, 1H, S–H), δ 7.7 ppm (m, 5H, cyclohexyl-H)

Condensation with Benzaldehyde to Form the Schiff Base

The final step involves condensation of the triazole-thiol intermediate with benzaldehyde to introduce the benzylideneamino group.

Reaction conditions :

  • Solvent : Ethanol

  • Catalyst : Concentrated sulfuric acid (4–5 drops)

  • Temperature : Reflux (~78°C)

  • Time : 3 hours

  • Yield : 39–45%

Characterization data :

  • Melting point : 190–192°C

  • FTIR : N=CH stretch (1620 cm⁻¹), absence of NH₂ stretches

  • ¹H NMR : δ 8.7 ppm (s, 1H, N=CH), δ 7.5–7.85 ppm (m, 10H, aromatic H)

Comparative Analysis of Synthetic Methods

Parameter Singh & Kandel (2012) Sigma-Aldrich (2025) Vulcanchem (2024)
Starting material Benzoic acid hydrazideCyclohexanecarboxylic acidCyclohexanecarboxylic acid derivatives
Cyclization solvent WaterEthanolEthanol/DMF
Reaction time (step 3) 3–4 hours4–6 hours6–8 hours
Overall yield 39%45%50%

Key observations:

  • The use of water as a solvent in cyclization (Singh & Kandel) reduces costs but requires longer reaction times.

  • Ethanol/DMF mixtures (Vulcanchem) improve solubility of hydrophobic intermediates, enhancing yields.

  • Acid catalysis (e.g., H₂SO₄) accelerates Schiff base formation but may necessitate careful pH control.

Spectroscopic Validation and Purity Assessment

Chromatographic Analysis

Thin-layer chromatography (TLC) with silica gel GF₂₅₄ and mobile phase ethyl acetate:hexane (3:7) confirms the absence of unreacted intermediates.

Advanced Spectral Techniques

  • Mass spectrometry : Molecular ion peaks at m/z 329.5 (C₁₇H₂₃N₅S).

  • ¹³C NMR : Signals at δ 160 ppm (C=S), δ 150 ppm (C=N).

Challenges and Optimization Strategies

Low Yields in Cyclization

The cyclization step typically yields 42–58% due to side reactions forming oxadiazole byproducts. Optimization strategies :

  • Use of anhydrous conditions to minimize hydrolysis.

  • Addition of catalytic KI to promote cyclization.

Purification Difficulties

The thiol group’s susceptibility to oxidation complicates purification. Solutions :

  • Column chromatography under nitrogen atmosphere.

  • Recrystallization from ethanol-DMF mixtures.

Industrial-Scale Considerations

For large-scale synthesis (>1 kg), the following modifications are recommended:

  • Continuous flow reactors to enhance heat transfer during exothermic cyclization.

  • Green solvents (e.g., PEG-400) to replace ethanol, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(benzylideneamino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antioxidant activities.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The biological activities of 4-(benzylideneamino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol are attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the observed biological effects. The presence of the thiol group allows the compound to form covalent bonds with target proteins, enhancing its potency and specificity.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Substituents significantly impact melting points. For instance:

    • Electron-withdrawing groups (e.g., nitro) increase rigidity, raising melting points (e.g., 196–198°C for 11c ).
    • Bulky groups (e.g., naphthalenyloxymethyl) reduce crystallinity, lowering melting points (70–71°C for 11d ).
    • The cyclohexyl group’s hydrophobicity may decrease solubility in polar solvents compared to phenyl analogs.
  • Spectroscopic Characterization : All analogs are confirmed via IR (C=N stretch at ~1600 cm⁻¹, S-H at ~2550 cm⁻¹) and NMR (aromatic protons at δ 7.0–8.5 ppm) .

Antimicrobial Performance
  • Phenyl Derivatives : 17 phenyl-based analogs showed potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL), with 5e outperforming streptomycin .
  • Naphthalenyl Derivatives : Compounds with naphthalenyloxy groups exhibited moderate antifungal activity against Microsporum gypseum .
  • Electron-Deficient Substituents : Bromo and nitro groups enhance antibacterial activity due to increased electrophilicity .
Hypothetical Cyclohexyl Activity

However, steric hindrance could reduce binding affinity compared to planar phenyl groups.

Computational and QSAR Insights

  • 3D-QSAR Studies : Analogs with methoxy and trifluoromethyl groups show optimized steric and electrostatic interactions in molecular docking, suggesting substituent positioning critically affects target binding .
  • DFT Calculations : Exact-exchange functionals (e.g., Becke’s hybrid) predict thermochemical stability, with gradient corrections improving accuracy for triazole derivatives .

Biological Activity

4-(Benzylideneamino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles are heterocyclic compounds that have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the synthesis, characterization, and biological activity of this specific triazole derivative.

Synthesis and Characterization

The synthesis of this compound involves the condensation of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol with benzaldehyde. The reaction typically occurs under reflux conditions in an ethanol medium. Characterization is performed using techniques such as NMR and IR spectroscopy.

Synthesis Procedure

  • Reagents :
    • 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
    • Benzaldehyde
    • Ethanol
    • Concentrated sulfuric acid (as a catalyst)
  • Method :
    • Mix the triazole compound with benzaldehyde and a few drops of concentrated sulfuric acid in ethanol.
    • Reflux the mixture for several hours.
    • Cool the solution to room temperature to allow crystallization.
    • Filter and purify the resulting solid.
  • Characterization Techniques :
    • NMR Spectroscopy : Used to confirm the structure by analyzing chemical shifts corresponding to different protons in the molecule.
    • IR Spectroscopy : Identifies functional groups based on characteristic absorption bands.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AIGR3915.0Induces apoptosis
Compound BMDA-MB-23120.5Inhibits proliferation

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests that it may serve as a potential therapeutic agent for inflammatory diseases.

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antioxidant properties by reducing oxidative stress markers such as nitric oxide (NO) and reactive oxygen species (ROS). These activities are crucial for protecting cells from oxidative damage.

Case Studies

  • Study on Cancer Cell Lines :
    A study investigated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited selective toxicity towards cancer cells while sparing normal cells.
  • Inflammation Model :
    In an experimental model of inflammation induced by LPS in macrophages, treatment with this triazole derivative led to a significant decrease in inflammatory markers compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for preparing 4-(benzylideneamino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via a Schiff base condensation reaction between 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol and an aromatic aldehyde (e.g., benzaldehyde derivatives). Typical conditions involve refluxing in ethanol or methanol with acidic (e.g., concentrated HCl) or mild basic catalysts. Purification is achieved via recrystallization or column chromatography . For example, a reflux time of 3–4 hours in ethanol with 1 mL concentrated HCl yields the product in moderate-to-high yields (60–85%) .

Q. How is the compound structurally characterized post-synthesis?

Key techniques include:

  • X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., torsion angles of the benzylidene group and triazole-thione tautomerism) .
  • NMR spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiol S-H resonance at δ 13.5–14.0 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What are the primary biological activities reported for this compound class?

Triazole-thiol derivatives exhibit:

  • Antimicrobial activity : Inhibition of bacterial folate synthesis (IC₅₀: 8–32 µg/mL against S. aureus and E. coli) .
  • Anticancer potential : Moderate cytotoxicity (e.g., IC₅₀: 25 µM against HeLa cells) via kinase inhibition .
  • Antioxidant properties : DPPH radical scavenging (EC₅₀: 45–60 µM) .

Advanced Research Questions

Q. How do substituents on the benzylidene group influence bioactivity?

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial potency by increasing electrophilicity and membrane penetration .
  • Methoxy/hydroxy groups improve antioxidant activity via radical stabilization but reduce bioavailability due to increased polarity .
  • Bulkier substituents (e.g., cyclohexyl) may sterically hinder target binding, as seen in reduced IC₅₀ values compared to phenyl analogs .
SubstituentActivity (IC₅₀, µM)Target
4-Cl12.5 (Antimicrobial)Folate synthase
3-OCH₃45 (Antioxidant)DPPH radical
2-NO₂8.7 (Anticancer)Topoisomerase II

Q. What experimental strategies resolve contradictions in reported biological data?

  • Dose-response validation : Re-test conflicting assays (e.g., MIC vs. IC₅₀) under standardized conditions .
  • Structural analogs : Compare activities of derivatives with controlled substituents (e.g., 4-Cl vs. 4-F) to isolate electronic effects .
  • Computational docking : Identify binding site discrepancies (e.g., hydrophobic pockets vs. polar active sites) using tools like AutoDock Vina .

Q. How can photoisomerization of the benzylidene group be leveraged in drug design?

The E→Z isomerization under UV light (λ = 365 nm, Φ = 0.32) enables light-activated drug delivery. For example:

  • The E-isomer may bind to a target enzyme, while the Z-form remains inactive until irradiated .
  • Photoisomerization kinetics can be tuned using substituents (e.g., electron-donating groups slow isomerization) .

Q. What computational methods predict interactions with biological targets?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
  • Molecular Dynamics (MD) : Simulates binding stability (e.g., RMSD < 2 Å over 100 ns for triazole-thiol:DNA complexes) .
  • QSAR models : Relate logP and polar surface area to antimicrobial activity (R² = 0.89 for Gram-positive bacteria) .

Methodological Considerations

Q. How are reaction conditions optimized for scalability?

  • Solvent selection : Ethanol outperforms DMF in yield (75% vs. 50%) due to better solubility of intermediates .
  • Catalyst screening : Glacial acetic acid increases reaction rate (k = 0.15 min⁻¹) vs. HCl (k = 0.09 min⁻¹) but requires neutralization .
  • Continuous flow synthesis : Reduces purification steps and improves yield consistency (±2% vs. ±10% in batch) .

Q. What analytical challenges arise in characterizing thiol tautomers?

  • Tautomeric equilibrium : The thiol (C=S) and thione (C-SH) forms coexist in solution, complicating NMR interpretation. Low-temperature NMR (−40°C) or X-ray crystallography can resolve this .
  • Oxidation artifacts : Thiol groups oxidize to disulfides during storage; argon purging and antioxidant additives (e.g., BHT) mitigate this .

Structural and Functional Analogues

Q. How does this compound compare to similar compounds?

CompoundKey FeatureActivity
5-(4-Fluorophenyl)-4H-triazole-3-thiolEnhanced solubility2× higher MIC vs. P. aeruginosa
4-(3,4-Dichlorobenzylideneamino) analogIncreased lipophilicity10× lower IC₅₀ in HeLa cells
3-Pyridyl-substituted derivativeImproved H-bonding50% higher antioxidant capacity

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